molecular formula C13H13NO3 B2597969 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 939376-87-1

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B2597969
Key on ui cas rn: 939376-87-1
M. Wt: 231.251
InChI Key: HOTSEAFYDNWTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714126B2

Procedure details

Solution of 5-isopropyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester (830 mg, 2.59 mmol) in a mix of tetrahydrofuran, methanol and water (3:1:1, 10 mL) was treated with lithium hydroxide monohydride (258 mg, 6.5 mmol) at room temperature for an hour. After the reaction was complete, solvent was removed. To the residue, water and dichloromethane were added, and white precipitate formed. After filtering off the solid, filtrate was collected and the phases were separated. The pH of the aqueous layer was adjusted to 1˜2 with dilute hydrochloride acid (1N). Then the aqueous layer was extracted with ethyl acetate three times. The ethyl acetate layers were collected, dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (Merck silica gel 60, 230-400 mesh, 0-80% ethyl acetate in hexane for 20 min) gave 5-isopropyl-2-phenyl-oxazole-4-carboxylic acid (247 mg, 41%) as a white solid. LCMS calcd for C13H13NO3 (m/e) 231, obsd 232 (M+H).
Name
5-isopropyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydride
Quantity
258 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[N:12]=[C:13]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[O:14][C:15]=1[CH:16]([CH3:18])[CH3:17])=[O:10])C1C=CC=CC=1.O1CCCC1.CO.[H-].[OH-].[Li+]>O>[CH:16]([C:15]1[O:14][C:13]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[N:12][C:11]=1[C:9]([OH:10])=[O:8])([CH3:18])[CH3:17] |f:3.4.5|

Inputs

Step One
Name
5-isopropyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
Quantity
830 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1N=C(OC1C(C)C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydride
Quantity
258 mg
Type
reactant
Smiles
[H-].[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed
ADDITION
Type
ADDITION
Details
To the residue, water and dichloromethane were added
CUSTOM
Type
CUSTOM
Details
white precipitate formed
FILTRATION
Type
FILTRATION
Details
After filtering off the solid, filtrate
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
Then the aqueous layer was extracted with ethyl acetate three times
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(N=C(O1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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